3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-chlorophenyl)methyl]pyridin-2-amine
Overview
Description
The compound “3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-chlorophenyl)methyl]pyridin-2-amine” is a unique chemical with the linear formula C13H9ClN2O . It has a molecular weight of 244.682 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely undefined in the retrieved data. Its molecular weight is 244.682 , and it has a linear formula of C13H9ClN2O . More specific properties such as melting point, boiling point, solubility, and spectral data are not provided .Scientific Research Applications
Microwave-assisted Synthesis of Benzoxazole Derivatives
Benzoxazole and its derivatives are crucial in medicinal chemistry due to their pharmacological properties. Recent studies emphasize microwave-assisted synthesis as a method to enhance research diversity and speed in chemistry. This technique is highlighted for its efficiency in synthesizing benzoxazole derivatives through condensation reactions involving 2-aminophenol or its derivatives with aldehydes, carboxylic acids, nitriles, isocyanates, and aliphatic amines. Microwave irradiation has been identified as more effective than conventional heating, promoting the fast and efficient synthesis of benzoxazoles with diverse substituents in high yields. This process is particularly beneficial in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners, underlining the critical role of benzoxazoles in various fields (Özil & Menteşe, 2020).
Applications in Food Safety and Carcinogenic Research
Benzoxazole derivatives have been reviewed concerning their role in food safety, specifically in the analysis of heterocyclic aromatic amines (HAAs) which are potential carcinogens found in cooked meats. Studies have focused on the quantitative and qualitative analysis of HAAs and their metabolites in various matrices, including food products and biological samples, employing techniques like liquid and gas chromatography coupled with mass spectrometry. This research is crucial for understanding the carcinogenic effects of HAAs and assessing inter- and intra-individual exposures to these compounds (Teunissen et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-chlorophenyl)methyl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-13-5-3-12(4-6-13)11-23-18-15(2-1-9-22-18)19-24-16-10-14(21)7-8-17(16)25-19/h1-10H,11H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPOFRMPEINVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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